molecular formula C11H14N2S B588641 2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine CAS No. 157763-36-5

2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine

Cat. No.: B588641
CAS No.: 157763-36-5
M. Wt: 206.307
InChI Key: QWUUKUCSYMADSI-UHFFFAOYSA-N
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Description

2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine typically involves the reaction of 2-aminothiophenol with appropriate alkylating agents. One common method is the reaction of 2-aminothiophenol with 7-methylbenzyl chloride under basic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a monoamine oxidase inhibitor and its anti-inflammatory properties make it a valuable compound for further research and development .

Properties

CAS No.

157763-36-5

Molecular Formula

C11H14N2S

Molecular Weight

206.307

IUPAC Name

2-(7-methyl-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C11H14N2S/c1-7-5-4-6-8-9(7)14-10(13-8)11(2,3)12/h4-6H,12H2,1-3H3

InChI Key

QWUUKUCSYMADSI-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(S2)C(C)(C)N

Synonyms

2-Benzothiazolemethanamine,alpha,alpha,7-trimethyl-(9CI)

Origin of Product

United States

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